Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylmethyl group, and a thioxoimidazolidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multi-step reactions. One common method includes the reaction of ethyl 4-aminobenzoate with 4-methoxyphenylglyoxal in the presence of a base such as potassium carbonate in acetonitrile at room temperature. This is followed by the addition of pyridin-3-ylmethylamine and a thioxoimidazolidinone derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H26N4O5S |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H26N4O5S/c1-3-36-26(34)19-6-10-21(11-7-19)31-25(33)23(30(27(31)37)17-18-5-4-14-28-16-18)15-24(32)29-20-8-12-22(35-2)13-9-20/h4-14,16,23H,3,15,17H2,1-2H3,(H,29,32) |
InChI Key |
LHLLHZDXQBNKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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